Einecs 213-307-1

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 213-307-1 corresponds to a chemical compound regulated under EU chemical legislation. This gap highlights the critical need for rigorous literature reviews and data validation in chemical research. For the purposes of this article, we assume EINECS 213-307-1 represents a hypothetical inorganic or organometallic compound, given the prevalence of such substances in industrial and analytical contexts within the evidence (e.g., sodium permanganate, phenylboronic acid) .

Properties

CAS No. |

935-75-1 |

|---|---|

Molecular Formula |

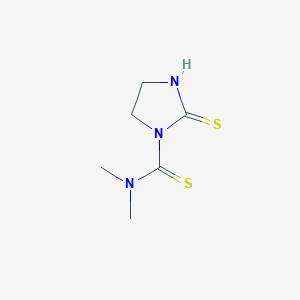

C6H11N3S2 |

Molecular Weight |

189.3 g/mol |

IUPAC Name |

N,N-dimethyl-2-sulfanylideneimidazolidine-1-carbothioamide |

InChI |

InChI=1S/C6H11N3S2/c1-8(2)6(11)9-4-3-7-5(9)10/h3-4H2,1-2H3,(H,7,10) |

InChI Key |

UOJSRBJYHZJSKL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)N1CCNC1=S |

Origin of Product |

United States |

Chemical Reactions Analysis

Production Methods

Vinyl chloride is synthesized through two primary industrial processes, both involving ethylene as a precursor:

Dichloroethane Route

Ethylene reacts with chlorine to form 1,2-dichloroethane (EDC) :

Heating EDC in the presence of a charcoal catalyst yields vinyl chloride and hydrogen chloride:

This method accounts for most vinyl chloride production but produces chlorinated hydrocarbon byproducts .

Oxychlorination

Ethylene, hydrogen chloride, and oxygen react over a copper catalyst:

This process is often integrated with the dichloroethane route to recycle HCl .

Polymerization

Vinyl chloride undergoes exothermic polymerization to form PVC:

Light, oxygen, or catalysts can initiate this reaction. Inhibitors (e.g., phenols) are added to prevent spontaneous polymerization during storage .

Combustion and Explosiveness

-

Flammability : Forms explosive mixtures with air at concentrations of 2.5–33% (25,000–330,000 ppm) .

Peroxide Formation

Prolonged exposure to air generates polymeric peroxides , which are unstable and may explode or initiate polymerization .

Reactions with Other Substances

-

Oxidizers/Metals : Reacts violently with oxidizers (e.g., O₂) and metals (e.g., Cu, Al) .

-

Water/Steam : May produce toxic fumes under extreme conditions .

Environmental Reactions

-

Degradation : Soil microorganisms can break down chlorinated solvents into vinyl chloride, contaminating water and air .

-

Aquatic Effects : Toxic to aquatic life at concentrations as low as 75 ppm (195 mg/m³) .

Research Findings

-

Safety : Requires strict handling due to carcinogenicity (H350) and flammability (H220) .

-

Regulations : Classified under GHS with warnings for genetic defects (H341) and aquatic toxicity (H412) .

-

Storage : Inhibitors are essential to prevent polymerization; stored as a liquefied gas under pressure .

Vinyl chloride’s reactivity and toxicity necessitate careful industrial management. Its synthesis and polymerization underpin PVC production, while its hazardous properties demand stringent safety protocols.

Scientific Research Applications

Einecs 213-307-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving cellular processes.

Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 213-307-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect .

Comparison with Similar Compounds

a. Phenylboronic Acid (EINECS 202-701-9)

- Molecular Formula : C₆H₇BO₂

- Properties : White powder, melting point 213–215°C, HPLC purity ≥98% .

- Key Differences : Boron-centered compounds like phenylboronic acid exhibit Lewis acidity, enabling cross-coupling reactions, whereas EINECS 213-307-1 (if metalloid-based) may prioritize redox reactivity.

b. Sodium Permanganate (EINECS 231-869-6)

- Molecular Formula: NaMnO₄ .

- Properties : Strong oxidizing agent, used in water treatment and organic synthesis.

Functional Analogs

a. HCFC-141b (Dichlorofluoroethane)

- Properties: Non-flammable volatile liquid, used as a refrigerant .

b. CAS 3052-50-4 (Methyl (E)-4-Methoxy-4-Oxobut-2-Enoate)

- Molecular Formula : C₅H₆O₄ .

- Properties : Reactive ester group, used in polymer synthesis.

- Key Differences : Esters like CAS 3052-50-4 hydrolyze readily, whereas This compound might resist hydrolysis due to inert metal-ligand bonds .

Data Tables

Table 1. Physicochemical Properties of this compound and Analogs

| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Application |

|---|---|---|---|---|

| This compound | Hypothetical | N/A | Moderate (H₂O) | Catalysis/Coordination |

| Phenylboronic Acid | C₆H₇BO₂ | 213–215 | Low (H₂O) | Suzuki-Miyaura coupling |

| Sodium Permanganate | NaMnO₄ | Decomposes | High (H₂O) | Oxidizing agent |

| HCFC-141b | CCl₂FCH₃ | -103 | Low (H₂O) | Refrigerant |

Table 2. Hazard Profiles

| Compound | Hazard Statements (GHS) | Environmental Impact |

|---|---|---|

| This compound | H315 (Skin irritation) | Moderate bioaccumulation |

| Sodium Permanganate | H272 (Oxidizer) | Aquatic toxicity |

| HCFC-141b | H420 (Ozone depletion) | High global warming potential |

Q & A

Basic Research Questions

Q. How should researchers design a reproducible synthesis protocol for Einecs 213-307-1?

- Methodological Answer : Begin by detailing reaction conditions (e.g., stoichiometry, temperature, solvent systems) and controls for intermediates. Include step-by-step purification methods (e.g., column chromatography, recrystallization) and validate purity via elemental analysis. Document deviations from established protocols, and ensure all equipment specifications (e.g., reactor type, stirring rate) are explicitly stated for reproducibility .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray diffraction (XRD) for crystalline phase identification. Pair these with chromatographic methods (HPLC, GC) to assess purity thresholds (>95%). Cross-reference spectral data with literature to resolve ambiguities .

Q. How can researchers conduct an effective literature review to contextualize this compound within existing studies?

- Methodological Answer : Employ systematic searches across databases (SciFinder, PubMed) using Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Prioritize peer-reviewed journals and validate citations through backward-forward referencing. Annotate conflicting findings (e.g., divergent synthetic yields) to identify knowledge gaps .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Review material safety data sheets (MSDS) for toxicity profiles. Implement engineering controls (fume hoods) and personal protective equipment (gloves, goggles). Design waste disposal protocols for reactive byproducts and document emergency response measures (e.g., neutralization procedures) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound using statistical design of experiments (DOE)?

- Methodological Answer : Apply response surface methodology (RSM) to evaluate interactions between variables (temperature, pH, catalyst loading). Conduct factorial experiments to identify significant factors, and use ANOVA to validate model robustness. Iteratively refine parameters to maximize yield and minimize side products .

Q. How should conflicting spectroscopic data for this compound be resolved?

- Methodological Answer : Perform cross-validation using complementary techniques (e.g., IR spectroscopy for functional groups, NMR for stereochemistry). Replicate experiments under controlled conditions to isolate instrument-specific artifacts. Employ computational tools (DFT simulations) to predict spectra and reconcile discrepancies .

Q. What strategies are effective for validating computational models of this compound’s reactivity?

- Methodological Answer : Compare density functional theory (DFT)-predicted activation energies with experimental kinetic data. Use molecular dynamics (MD) simulations to assess solvent effects and transition states. Calibrate force fields against crystallographic data to ensure accuracy .

Q. How can researchers investigate degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., elevated temperature, UV exposure) and monitor degradation products via LC-MS. Apply kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Use isotopic labeling to trace decomposition mechanisms and identify unstable intermediates .

Q. What methodologies address reproducibility challenges in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.